molecular formula C12H12ClNO2 B3381247 6-(2-Chloroacetyl)-1-methyl-1,2,3,4-tetrahydroquinolin-2-one CAS No. 221692-28-0

6-(2-Chloroacetyl)-1-methyl-1,2,3,4-tetrahydroquinolin-2-one

Cat. No.: B3381247
CAS No.: 221692-28-0
M. Wt: 237.68 g/mol
InChI Key: MQDJHRBDWKGNMX-UHFFFAOYSA-N
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Description

6-(2-Chloroacetyl)-1-methyl-1,2,3,4-tetrahydroquinolin-2-one is a chemical compound that belongs to the class of quinolinone derivatives. This compound is characterized by the presence of a chloroacetyl group attached to the quinolinone core, which imparts unique chemical and biological properties.

Mechanism of Action

Target of Action

It is structurally related to lidocaine , a well-known local anesthetic. Lidocaine and its analogs typically target voltage-gated sodium channels in neurons, inhibiting the propagation of action potentials and thus numbing the area of application .

Mode of Action

This blockage inhibits the influx of sodium ions, preventing the depolarization of the neuron and the propagation of the action potential . This results in a numbing effect in the area where the compound is applied.

Biochemical Pathways

The compound likely affects the biochemical pathway involving the transmission of nerve impulses. By blocking sodium channels, it disrupts the normal flow of sodium ions into the neuron during an action potential. This prevents the neuron from depolarizing and transmitting the impulse further along the nerve pathway .

Pharmacokinetics

Lidocaine is metabolized in the liver and excreted in the urine .

Result of Action

The result of the compound’s action, assuming it acts similarly to Lidocaine, would be a local numbing effect. By blocking sodium channels and inhibiting the propagation of nerve impulses, it would prevent sensations, including pain, from being transmitted from the area of application .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Chloroacetyl)-1-methyl-1,2,3,4-tetrahydroquinolin-2-one typically involves the acylation of 1-methyl-1,2,3,4-tetrahydroquinolin-2-one with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-(2-Chloroacetyl)-1-methyl-1,2,3,4-tetrahydroquinolin-2-one undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloroacetyl group can be replaced by nucleophiles such as amines, thiols, or alcohols.

    Oxidation: The compound can be oxidized to form quinolinone derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming alcohol derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines (e.g., aniline), thiols (e.g., thiophenol), or alcohols (e.g., methanol) are commonly used. The reactions are typically carried out in polar solvents like ethanol or acetonitrile.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products Formed

    Nucleophilic Substitution: Substituted quinolinone derivatives with various functional groups.

    Oxidation: Oxidized quinolinone derivatives with different oxidation states.

    Reduction: Reduced quinolinone derivatives with hydroxyl groups.

Scientific Research Applications

6-(2-Chloroacetyl)-1-methyl-1,2,3,4-tetrahydroquinolin-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex quinolinone derivatives.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • 6-(2-Chloroacetyl)-2-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one
  • Lidocaine
  • Benzocaine
  • Novocaine

Uniqueness

6-(2-Chloroacetyl)-1-methyl-1,2,3,4-tetrahydroquinolin-2-one is unique due to its specific structural features, such as the presence of both a chloroacetyl group and a quinolinone core This combination imparts distinct chemical reactivity and biological activity compared to other similar compounds

Properties

IUPAC Name

6-(2-chloroacetyl)-1-methyl-3,4-dihydroquinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClNO2/c1-14-10-4-2-9(11(15)7-13)6-8(10)3-5-12(14)16/h2,4,6H,3,5,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQDJHRBDWKGNMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)CCC2=C1C=CC(=C2)C(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

221692-28-0
Record name 6-(2-chloroacetyl)-1-methyl-1,2,3,4-tetrahydroquinolin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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